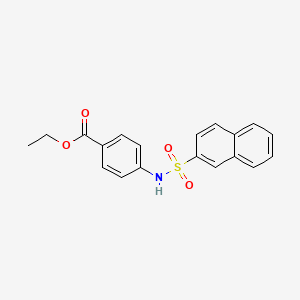

Ethyl 4-(2-naphthylsulfonamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(naphthalen-2-ylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-2-24-19(21)15-7-10-17(11-8-15)20-25(22,23)18-12-9-14-5-3-4-6-16(14)13-18/h3-13,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMJQFCVMXJPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical and Material Properties

- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate (DMAEM) in resin cements, achieving a 72% degree of conversion versus 58% for DMAEM . The electron-donating dimethylamino group enhances reactivity, a property that could extend to sulfonamido analogs like this compound in material applications.

Solubility and Stability :

Ethyl 4-(sulfooxy)benzoate, a sulfated analog, is a natural product with increased hydrophilicity due to its sulfate group . In contrast, the sulfonamido group in this compound may reduce solubility but improve stability under acidic conditions.

Functional Group Impact

Sulfonamido vs. Sulfonate :

The sulfonamido group (-SO₂NH-) in this compound enables hydrogen bonding and enzymatic interactions, whereas the sulfonate (-SO₃⁻) in ethyl 4-(sulfooxy)benzoate increases hydrophilicity but limits membrane permeability .- Ester vs. Amide: The ethyl ester in the target compound offers hydrolytic lability, making it a suitable prodrug candidate. In contrast, the amide linkage in N-(2-(benzylamino)ethyl)-4-(1-naphthylsulfonamido)benzamide enhances metabolic stability .

Positional Isomerism

The 1-naphthyl and 2-naphthyl isomers of sulfonamido benzoates exhibit distinct steric and electronic profiles.

Preparation Methods

Esterification of 4-Aminobenzoic Acid

The foundational step in synthesizing ethyl 4-(2-naphthylsulfonamido)benzoate involves esterification of 4-aminobenzoic acid. A modified approach from CN104311414A employs benzoic acid derivatives and anhydrous ethanol in the presence of solid acid catalysts like rare-earth oxides or modified clay. For instance, refluxing 4-nitrobenzoic acid with ethanol and neodymium sesquioxide (Nd₂O₃) at 80–100°C for 4–6 hours achieves near-quantitative conversion to ethyl 4-nitrobenzoate. The use of water-entraining agents (e.g., toluene) facilitates azeotropic removal of water, enhancing esterification efficiency.

Reduction of Nitro to Amine

Subsequent reduction of the nitro group to an amine is critical. Patent CN105481707A details catalytic hydrogenation using Pd/C under mild conditions (80–100°C, 2–4 hours), achieving >99.5% purity for ethyl 4-aminobenzoate. Alternative methods include Fe/HCl reduction, though hydrogenation is preferred for scalability and reduced waste.

Sulfonamide Formation

The final step involves coupling the amine with 2-naphthalenesulfonyl chloride. Drawing from US6433214B1, sulfonylation typically occurs in dichloromethane or tetrahydrofuran (THF) with triethylamine as a base. Reaction at 0–25°C for 12–24 hours yields the sulfonamide product. Purification via aqueous workup and recrystallization from ethanol/water mixtures ensures high purity.

Catalytic Systems and Green Chemistry Innovations

Solid Acid Catalysts in Esterification

Traditional esterification methods rely on sulfuric acid, generating corrosive waste. The adoption of modified clay or rare-earth oxides, as in CN104311414A and CN105481707A, eliminates acid waste and enables catalyst recycling. For example, neodymium sesquioxide achieves 99.5% conversion with no spent acid, while modified clay (montmorillonite-treated) offers similar efficiency at lower costs.

Table 1: Comparative Performance of Esterification Catalysts

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reusability |

|---|---|---|---|---|

| H₂SO₄ (traditional) | 80 | 6 | 95 | No |

| Nd₂O₃ | 80–100 | 4 | 99.5 | Yes (5×) |

| Modified clay | 70–80 | 5 | 99.2 | Yes (10×) |

Palladium and Nickel Catalyzed Cross-Coupling

US6433214B1 highlights palladium(0) or nickel(0) catalysts for aryl-aryl bond formation, relevant for synthesizing intermediates. For instance, Pd/C-mediated coupling of methyl 2-sulfonyloxybenzoate with p-tolylzinc bromide in THF achieves 50–91% yields. This methodology could adapt to introduce naphthyl groups via Suzuki-Miyaura coupling, though direct applications require further optimization.

Solvent Systems and Reaction Optimization

Azeotropic Water Removal

Esterification efficiency hinges on water removal. Toluene and cyclohexane, as water-entraining agents, enable continuous reflux with minimal solvent loss. For example, CN105481707A reports using toluene to achieve 99.5% conversion in 4 hours.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(2-naphthylsulfonamido)benzoate, and what key parameters influence yield?

The compound is typically synthesized via sulfonamide formation between ethyl 4-aminobenzoate and 2-naphthalenesulfonyl chloride. A methodologically rigorous approach involves dissolving ethyl 4-aminobenzoate in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by dropwise addition of the sulfonyl chloride. Reaction monitoring via TLC and purification by crystallization are critical. Key parameters include stoichiometric ratios (1:1 for amine/sulfonyl chloride), solvent polarity, and reaction time (8–12 hours at room temperature) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the sulfonamide linkage and ester group integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the primary functional groups influencing the compound’s reactivity?

The sulfonamide group (-SO₂NH-) and ethyl benzoate ester (-COOEt) dominate reactivity. The sulfonamide’s electron-withdrawing nature enhances electrophilic substitution resistance, while the ester group allows hydrolysis under basic conditions. Steric hindrance from the naphthyl group may slow nucleophilic attacks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DCM, THF) improve sulfonamide formation vs. protic solvents.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during exothermic steps.

- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate sulfonylation .

- Workup protocols : Sequential washes with dilute HCl (to remove excess sulfonyl chloride) and NaHCO₃ (to neutralize TEA) enhance purity .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions (e.g., cell line variability, concentration ranges). A robust approach includes:

- Dose-response studies : Establish IC₅₀ values across multiple cell lines.

- Target validation : Use molecular docking to predict binding affinities to enzymes (e.g., dihydrofolate reductase) and validate via enzymatic assays .

- Comparative analysis : Benchmark against structurally analogous sulfonamides to isolate structure-activity relationships .

Q. What computational methods are employed to study interactions between this compound and biological targets?

- Molecular docking : Software like AutoDock Vina predicts binding modes to proteins (e.g., carbonic anhydrase).

- MD simulations : GROMACS assesses binding stability over time.

- QSAR modeling : Correlates substituent effects (e.g., naphthyl vs. phenyl groups) with activity .

Q. How can experimental designs assess the compound’s potential as an enzyme inhibitor?

A tiered approach includes:

- In vitro assays : Measure inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.

- Kinetic studies : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots.

- Crystallography : Co-crystallize the compound with the enzyme to identify binding sites (SHELX software for refinement) .

Q. What strategies mitigate solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity.

- Prodrug modification : Hydrolyze the ester group in vivo to increase hydrophilicity.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How is thermal stability assessed, and what degradation products are observed?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition temperatures. Common degradation pathways include:

- Ester hydrolysis to 4-(2-naphthylsulfonamido)benzoic acid.

- Sulfonamide cleavage under acidic conditions, yielding naphthalenesulfonic acid and ethyl 4-aminobenzoate .

Q. How can conflicting crystallographic data on polymorphs be resolved?

Polymorphism analysis requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.